(16α,17α)-Epoxy 16,17-Dihydroabiraterone is a synthetic steroid compound derived from abiraterone, which is primarily used in the treatment of prostate cancer. This compound features an epoxy group at the 16 and 17 positions of the steroid backbone, which contributes to its unique biological activity. The molecular formula for (16α,17α)-Epoxy 16,17-Dihydroabiraterone is .
The compound is synthesized from abiraterone, a selective inhibitor of androgen biosynthesis that has been clinically utilized for treating metastatic castration-resistant prostate cancer. The modification of the abiraterone structure to form (16α,17α)-Epoxy 16,17-Dihydroabiraterone enhances its pharmacological properties and potential therapeutic applications.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone falls under the category of steroidal compounds and is classified as an androgen receptor antagonist. It is specifically noted for its role in inhibiting androgen synthesis, making it significant in the context of hormone-dependent cancers.
The synthesis of (16α,17α)-Epoxy 16,17-Dihydroabiraterone typically involves several key steps:
The reaction conditions (temperature, time, solvent) are critical for achieving high yields and purity of (16α,17α)-Epoxy 16,17-Dihydroabiraterone. Optimization of these parameters can significantly influence the outcome of the synthesis.
The molecular structure of (16α,17α)-Epoxy 16,17-Dihydroabiraterone features a steroid framework with specific stereochemistry at the 16 and 17 positions due to the epoxy group. The three-dimensional configuration is essential for its biological activity.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone can participate in various chemical reactions:
The reactivity of the epoxy group makes it a versatile intermediate in organic synthesis, allowing for further derivatization and exploration of structure-activity relationships.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone exerts its pharmacological effects primarily through inhibition of androgen biosynthesis. By blocking key enzymes involved in steroidogenesis—specifically cytochrome P450 enzymes—it reduces levels of testosterone and other androgens that fuel prostate cancer growth.
Research indicates that compounds like (16α,17α)-Epoxy 16,17-Dihydroabiraterone can significantly lower serum testosterone levels in patients undergoing treatment for prostate cancer.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone has potential applications in:
(16α,17α)-Epoxy 16,17-Dihydroabiraterone (IUPAC name: [(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.0²,⁷.0⁴,⁶.0¹¹,¹⁶]octadec-16-en-14-yl] acetate) is a structurally modified derivative of the androgen biosynthesis inhibitor abiraterone acetate. Its defining feature is the 16α,17α-epoxy moiety—a three-membered cyclic ether bridge—fused to the D-ring of the androstane core. This epoxy modification imposes significant conformational constraints, locking the D-ring in a rigid, puckered orientation that alters the molecule's electronic distribution and steric profile [2] [5]. The C16-C17 epoxide distinguishes it from first-generation CYP17A1 inhibitors like ketoconazole, which lack this structural element and exhibit broader off-target effects [3] [6].
Table 1: Key Structural Attributes of (16α,17α)-Epoxy 16,17-Dihydroabiraterone
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₂₄H₃₁NO₂ | Differentiates from abiraterone (C₂₄H₃₁NO₃) |
Molecular Weight | 365.51 g/mol | Impacts pharmacokinetic properties |
Epoxy Configuration | 16α,17α | Enhances target binding specificity |
Pyridine Position | C17 substituent | Critical for CYP17A1 active site coordination |
Acetate Group | C3β position | Improves oral bioavailability via prodrug design |
Synthetically, such epoxy-steroids are often accessed through oxidative protocols, including bismuth(III)-mediated reactions. Bismuth(III) salts like Bi(OAc)₃ or Bi₂O₃ in acetic acid efficiently convert Δ¹⁶-olefins to epoxides with high stereoselectivity, preserving acid-sensitive functionalities—a crucial advantage for complex steroid substrates [1]. This method has been applied to intermediates in cortisone and aphidicolin syntheses, demonstrating its reliability for generating therapeutic epoxides [1].
The 16α,17α-epoxy modification confers enhanced biochemical stability against enzymatic hydrolysis compared to non-epoxidized analogs. This stability is critical given that prostate cancer cells express high levels of hydrolytic enzymes (e.g., esterases, hydroxysteroid dehydrogenases) that can deactivate steroidal drugs [5] [7]. Mechanistically, the epoxy group induces a dual inhibitory effect:
This dual action is particularly relevant in castration-resistant prostate cancer (CRPC), where tumor cells upregulate alternative androgen synthesis pathways. The epoxy derivative’s persistent binding affinity to mutated CYP17A1 variants (e.g., T306A) may address resistance observed with abiraterone [7].
Table 2: Comparative CYP17A1 Inhibition by Steroidal Agents
Compound | CYP17A1 IC₅₀ (nM) | CYP17 Lyase Selectivity | Structural Key Feature |
---|---|---|---|
Abiraterone | 2.8 | Moderate | Pyridin-3-yl at C17, Δ16 bond |
(16α,17α)-Epoxy Derivative | 1.4* | High | 16α,17α-epoxide, pyridin-3-yl |
Orteronel (TAK-700) | 4.1 | High | Imidazole at C17, no epoxide |
Ketoconazole | 140 | Low | Imidazole, piperazine scaffold |
*Estimated from structural analogs; experimental data limited*
The evolution of (16α,17α)-Epoxy 16,17-Dihydroabiraterone is rooted in two landmark developments:
Abiraterone acetate emerged as a breakthrough molecule in the 2000s, incorporating a pyridyl group at C17 to selectively block CYP17A1. Its clinical success (leading to FDA approval in 2011) spurred derivative development to overcome limitations like mineralocorticoid excess and resistance mutations [7]. The epoxyabiraterone derivative represents a strategic effort to:
Table 3: Milestones in Prostate Cancer Androgen-Targeted Therapy
Year | Development | Significance |
---|---|---|
1941 | Huggins & Hodges demonstrate androgen ablation efficacy | Establishes hormonal therapy principle [3] |
1971 | Schally isolates LHRH, enabling synthetic analogs | Medical castration via LHRH agonists [6] |
1989 | Cyproterone acetate approved | First antiandrogen; limited efficacy in CRPC [6] |
2011 | Abiraterone acetate approved for CRPC | Validates CYP17A1 inhibition [7] |
2019 | Epoxyabiraterone characterized as impurity/derivative | Explores resistance mechanisms [2] [5] |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: